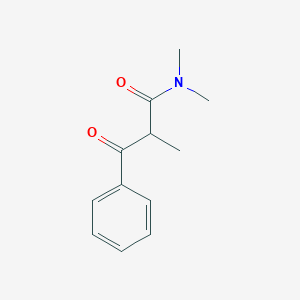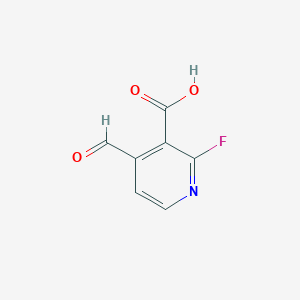
Boc-Thr(1)-OH.Fmoc-Lys(Boc)-(1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Boc-Thr(1)-OH.Fmoc-Lys(Boc)-(1)” is a compound used in peptide synthesis. It consists of two amino acids, threonine and lysine, each protected by different groups. The Boc (tert-butyloxycarbonyl) group protects the amino group of threonine, while the Fmoc (fluorenylmethyloxycarbonyl) group protects the amino group of lysine. These protecting groups are essential in peptide synthesis to prevent unwanted side reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Boc-Thr(1)-OH.Fmoc-Lys(Boc)-(1)” involves several steps:
Protection of Amino Groups: The amino groups of threonine and lysine are protected using Boc and Fmoc groups, respectively.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Purification: The final product is purified using techniques like HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
In an industrial setting, the synthesis of “Boc-Thr(1)-OH.Fmoc-Lys(Boc)-(1)” is scaled up using automated peptide synthesizers. These machines automate the addition of reagents and the coupling process, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Deprotection: The Boc and Fmoc groups can be removed under specific conditions. Boc is typically removed using acidic conditions (e.g., TFA - trifluoroacetic acid), while Fmoc is removed using basic conditions (e.g., piperidine).
Coupling Reactions: The compound can undergo further coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Deprotection: TFA for Boc removal, piperidine for Fmoc removal.
Coupling: HBTU, DIPEA, and solvents like DMF (dimethylformamide).
Major Products
Deprotected Amino Acids: Removal of protecting groups yields free amino acids.
Extended Peptides: Coupling reactions yield longer peptide chains.
Applications De Recherche Scientifique
“Boc-Thr(1)-OH.Fmoc-Lys(Boc)-(1)” is widely used in:
Peptide Synthesis: As a building block for synthesizing peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Biological Research: Studying protein-protein interactions and enzyme functions.
Material Science: Creating peptide-based materials with specific properties.
Mécanisme D'action
The compound itself does not have a specific mechanism of action but serves as a building block in peptide synthesis. The mechanism of action of the resulting peptides depends on their sequence and structure. Peptides can interact with various molecular targets, including enzymes, receptors, and other proteins, to exert their effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Ala-OH.Fmoc-Lys(Boc)-OH: Similar structure but with alanine instead of threonine.
Boc-Thr(1)-OH.Fmoc-Arg(Boc)-OH: Similar structure but with arginine instead of lysine.
Uniqueness
“Boc-Thr(1)-OH.Fmoc-Lys(Boc)-(1)” is unique due to the specific combination of threonine and lysine with their respective protecting groups. This combination allows for the synthesis of peptides with specific sequences and properties.
Propriétés
Formule moléculaire |
C35H47N3O10 |
|---|---|
Poids moléculaire |
669.8 g/mol |
Nom IUPAC |
(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C35H47N3O10/c1-21(28(29(39)40)38-33(44)48-35(5,6)7)46-30(41)27(18-12-13-19-36-31(42)47-34(2,3)4)37-32(43)45-20-26-24-16-10-8-14-22(24)23-15-9-11-17-25(23)26/h8-11,14-17,21,26-28H,12-13,18-20H2,1-7H3,(H,36,42)(H,37,43)(H,38,44)(H,39,40)/t21-,27+,28+/m1/s1 |
Clé InChI |
HEUQCFANJVBZTJ-MHWRTBLVSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


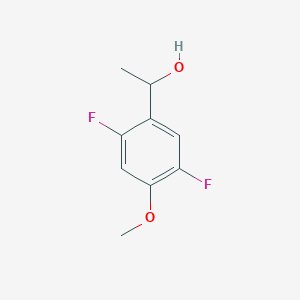
![8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B15248756.png)

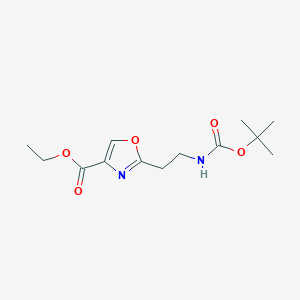
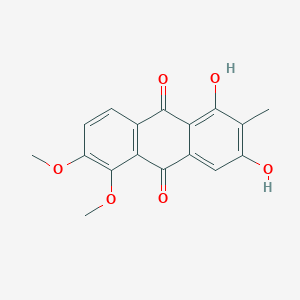
![1-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethanone](/img/structure/B15248800.png)



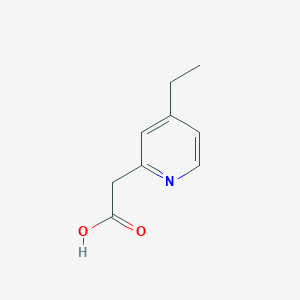
![Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester](/img/structure/B15248831.png)

